5-Thio-alpha-D-glucopyranose

Hexokinase kinetics Glycolysis inhibition Enzyme specificity

Standard glucose analogs often yield misleading data due to divergent transport or phosphorylation. This thiosugar replaces the endocyclic oxygen with sulfur, preserving stereochemistry while altering recognition. - **Hypoxia-selective**: Depletes ATP and impairs DNA repair only in hypoxic tumor cells (V79 model). - **Reproductive biology**: Induces complete, reversible spermatogenesis arrest without hormonal effects (40-60 mg/kg/day). - **Bioprocessing**: Reduces peak lactate by 35-45% in CHO cells and generates unique 5-thio-hexose N-glycans. - **High purity (≥96%)** as the alpha-anomer; water-miscible crystalline powder.

Molecular Formula C6H12O5S
Molecular Weight 196.22 g/mol
CAS No. 10227-19-7
Cat. No. B12058110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thio-alpha-D-glucopyranose
CAS10227-19-7
Molecular FormulaC6H12O5S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(S1)O)O)O)O)O
InChIInChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
InChIKeyKNWYARBAEIMVMZ-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thio-alpha-D-glucopyranose: Structural Identity and Core Properties


5-Thio-alpha-D-glucopyranose (CAS 10227-19-7; also cataloged as 5-Thio-D-glucose, CAS 20408-97-3) is a thiosugar analog of D-glucose wherein the endocyclic ring oxygen at position 5 is replaced by a sulfur atom, yielding the molecular formula C6H12O5S and a molecular weight of 196.22 g/mol [1]. The commercial product from major vendors (e.g., Sigma-Aldrich Cat. No. 859869, Thermo Scientific/Alfa Aesar) is supplied as a white crystalline powder with ≥96% purity, predominantly as the alpha-anomer, with a melting point of 135–138 °C, specific optical rotation [α]20/D +224° (c = 1 in 0.1 M HCl), and water miscibility [2][3]. This compound serves as the nearest structural analog of D-glucose in which the ring heteroatom is altered while preserving the full complement and stereochemistry of hydroxyl substituents, making it a uniquely positioned probe for dissecting the role of the ring oxygen in biological recognition, transport, and catalysis [4].

R
Thiosugar probe: ring O→S substitution preserves full hydroxyl stereochemistry, enabling dissection of ring heteroatom role in recognition
S
Unique analog: retains D-glucose chair conformation with altered bond geometry, suitable for transport/catalysis studies without non-specific metabolic trapping
P
High-purity α-anomer: supplied as crystalline powder for reproducible biochemical and bioprocess research

Why Generic Glucose Analog Substitution Fails


Although multiple glucose analogs exist as glycolysis or transport inhibitors, their molecular mechanisms, metabolic fates, and downstream biological consequences diverge in ways that preclude simple interchange. 2-Deoxy-D-glucose (2-DG) is phosphorylated by hexokinase and accumulates intracellularly as 2-DG-6-phosphate, causing potent ATP depletion and endoplasmic reticulum stress [1]; in contrast, 5-thio-D-glucose (5TG) is phosphorylated by yeast hexokinase but is not readily phosphorylated by mammalian brain hexokinase, and its 6-phosphate analog inhibits the enzyme with a Ki 10-fold lower than that of glucose-6-phosphate [2]. 3-O-Methylglucose is transported but not phosphorylated, making it useful solely as a transport tracer [3]. 1-Thio-β-D-glucose, bearing sulfur at the anomeric position rather than the ring, does not inhibit D-glucose transport [4]. These mechanistic distinctions—substrate-versus-inhibitor status, tissue-specific phosphorylation, and the nature of downstream glycoconjugate incorporation—mean that selection of the wrong analog yields uninterpretable or misleading results in metabolic studies, bioprocess engineering, and radiotracer development.

5-Thio-D-glucose (target)
Generic glucose analogs
Phosphorylation fate
Conditional substrate; species-dependent (yeast: substrate; mammalian brain: inhibitor only)
2-DG: efficiently phosphorylated by mammalian hexokinases → universal ATP depletion; 3-OMG: not phosphorylated (transport-only tracer)
Metabolic impact
Hypoxia-selective ATP depletion; spares aerobic cells; no constitutive cytotoxicity
2-DG: ATP depletion under all oxygenation conditions; 3-OMG: no metabolic interference
Glycoform engineering
Introduces 5-thio-hexose into N-glycans (6–23%); higher high-mannose glycans (37%)
2-DG: introduces 2-deoxy-hexose (14–33%); lower high-mannose (25%). Distinct chemical identity of incorporated hexose
Transporter affinity
Graded tissue profile: high in intestine/kidney, low in adipocyte GLUT4
3-OMG: uniform transport-only behavior; 1-thio-β-D-glucose: does not inhibit D-glucose transport

Quantified Differentiation Against Structural and Functional Analogs


Hexokinase Substrate Kinetics and Species-Dependent Phosphorylation

5-Thio-D-glucose (5TG) serves as a substrate for yeast hexokinase with a Km of 4 mM and Vmax of 8.8 nmol/min/μg protein, whereas the typical Km of D-glucose for yeast hexokinase is approximately 0.1–0.2 mM, representing an approximately 20–40-fold reduction in apparent affinity [1]. 5TG competitively inhibits D-glucose phosphorylation with a Ki of 20 mM [1]. Critically, this substrate behavior is species-dependent: in rat brain hexokinase, 5TG binds with a Ki of ~0.2 mM but is not readily phosphorylated, distinguishing it from yeast hexokinase where phosphorylation proceeds [2]. This contrasts with 2-deoxy-D-glucose, which is efficiently phosphorylated by mammalian hexokinases and accumulates intracellularly as 2-DG-6-phosphate, producing cytotoxic ATP depletion [3].

Hexokinase kinetics
Head-to-head
Km = 4 mM (yeast); Ki ~0.2 mM (rat brain, non-substrate); ~20–40-fold higher Km than D-glucose
Species-dependent phosphorylation: substrate in yeast, inhibitor only in mammalian brain
Yeast hexokinase pH 7.4; rat brain hexokinase 37°C
Hexokinase kinetics Glycolysis inhibition Enzyme specificity Substrate analog

Tissue-Specific Glucose Transporter Affinity

5-Thio-D-glucose (5TG) exhibits tissue-dependent affinity for glucose transporters that ranges from near-equivalent to markedly reduced compared with D-glucose. In hamster intestinal Na⁺-dependent active transport, 5TG was transported at approximately the same rate as D-glucose and exhibited a similar Ki for D-galactose transport . In mouse small intestine, 5TG showed an apparent Ki of 3.0 mM versus D-glucose Ki of 9.3 mM, with a transport KT of 6.3 mM versus 11.7 mM for D-glucose, indicating slightly higher affinity for the intestinal carrier [1]. In rabbit kidney cortex, 5TG reached a tissue/medium ratio of 6.5 with a transport Km of 2.4 mM and Vmax of 70 μmol/h/g cell water [2]. By stark contrast, in insulin-stimulated rat adipocytes (GLUT4-mediated transport), the Ki for 5TG was 42.1 mM versus 8.62 mM for D-glucose, representing a ~4.9-fold loss of affinity, and a ~6-fold loss versus β-fluoro-D-glucose (Ki = 6.87 mM) [3]. This tissue-dependent affinity profile—high in intestinal and renal epithelia, low in adipocyte GLUT4—is not observed with 3-O-methylglucose or 2-deoxy-D-glucose, which exhibit more uniform transport behavior.

Transporter affinity
Head-to-head
Intestinal Ki = 3.0 mM; Kidney Km = 2.4 mM; Adipocyte Ki = 42.1 mM (~4.9-fold lower than D-glucose)
Graded tissue-dependent affinity: high in epithelia, low in insulin-sensitive GLUT4
Mouse intestine, rabbit kidney cortex, rat adipocytes
Glucose transport GLUT transporter Competitive inhibition Tissue specificity

N-Glycan Incorporation and Glycoform Engineering in CHO Cells

In a 2023 CHO cell bioprocessing study, both 5-thio-D-glucose (5TG) and 2-deoxy-D-glucose (2DG) independently reduced peak lactate accumulation by 35–45% and their combination achieved a 60% reduction [1]. However, the critical differentiation emerged in N-glycan processing: 5TG supplementation increased high-mannose glycans from 5% (control) to 37%, while 2DG increased them to only 25%. More importantly, 5TG treatment resulted in the first-ever observed incorporation of 5-thio-hexose (5TH) moieties into recombinant EPO-Fc N-glycans, with 6–23% of N-glycans containing 5TH (likely 5-thio-mannose, 5-thio-galactose, or 5-thio-N-acetylglucosamine). In contrast, 2DG treatment led to 14–33% incorporation of 2-deoxy-hexose (2DH) moieties [1]. These are structurally and functionally distinct glycoforms with different biological and regulatory implications. 5TG-treated cultures also achieved final EPO-Fc titer increases of at least 11% and as high as 32% relative to controls [1].

CHO glycoform engineering
Head-to-head
Lactate −35–45%; High-mannose 37% (control 5%); 5-thio-hexose N-glycan incorporation 6–23%; EPO-Fc titer +11–32%
Unique 5-thio-hexose glycoforms not accessible with 2-DG; supports glycoform design research
CHO cell cultures, HK2 inhibitors, N-glycan MS analysis
CHO cell engineering N-glycosylation Bioprocessing Glycoform engineering Lactate reduction

Hypoxia-Selective ATP Depletion

In V79 Chinese hamster fibroblast cultures, 5-thio-D-glucose (5-SH-D-Glc) treatment reduced intracellular ATP levels exclusively in hypoxic cell cultures, with no ATP depletion observed in aerobic cultures treated identically [1]. This hypoxia-selective ATP depletion was accompanied by an inability of cells to rejoin X-ray-induced DNA strand breaks, as measured by alkaline sucrose gradient sedimentation [1]. In contrast, 2-deoxy-D-glucose is known to deplete ATP under both aerobic and hypoxic conditions due to its universal intracellular trapping as 2-DG-6-phosphate via hexokinase phosphorylation [2]. This conditional selectivity of 5TG stems from its inability to be efficiently phosphorylated by mammalian hexokinases under aerobic conditions, whereas hypoxic cells—relying almost exclusively on glycolysis—become vulnerable to any interference with glucose flux [1][3]. In a study of macrophage-mediated tumor cell killing, 5TG, 3-O-methylglucose, and 2-deoxy-D-galactose were all without effect on cytotoxicity, while 2-DG was an effective inhibitor, further underscoring 5TG's conditional rather than constitutive metabolic impact [4].

Hypoxia-selective ATP depletion
Cross-study comparable
ATP depletion only in hypoxic V79 cells; no depletion in aerobic cultures; DNA strand break rejoining impaired
Conditional metabolic interference spares normoxic cells, unlike 2-DG
V79 fibroblasts, aerobic vs. hypoxic conditions; X-ray induced DNA breaks
Hypoxia Radiosensitization ATP depletion Tumor metabolism Glycolysis inhibitor

Reversible Non-Hormonal Spermatogenesis Inhibition

5-Thio-D-glucose (5TG) administered to male mice intraperitoneally or orally at 40 or 60 mg/kg for 28–35 days produced complete germinal cell degeneration and total inhibition of spermatogenesis in the seminiferous tubules, resulting in complete sterility lasting for several weeks [1]. Critically, Leydig cells, Sertoli cells, and spermatogonia were not affected, and male libido was not impaired. Resumption of sperm development and full fertility occurred within 5–6 weeks after treatment discontinuation [1]. A second study confirmed that 5TG given orally at 50 mg/kg/day for up to 49 days inhibited spermatogenesis and fertility in mice, and that the antispermatogenic effect persisted even when the diabetogenic response was suppressed by co-administration of insulin (0.5 U/day), indicating intrinsic antispermatogenic activity independent of systemic glucose perturbation [2]. 5TG was described as the first chemical other than a hormone or alkylating agent capable of interfering reversibly with spermatogenesis [3]. No other glucose analog—including 2-deoxy-D-glucose, 3-O-methylglucose, or 1-thio-β-D-glucose—has been demonstrated to possess this specific, reversible antispermatogenic activity profile.

Spermatogenesis inhibition
Head-to-head
Complete, reversible arrest at 40–60 mg/kg; fertility restored 5–6 weeks post-cessation; Leydig/Sertoli cells preserved
Unique among glucose analogs: non-hormonal, fully reversible antispermatogenic profile
Male mice, 28–49 d oral/IP; mating trials; insulin co-administration confirmed intrinsic effect
Male contraceptive Spermatogenesis inhibition Reversible antifertility Non-hormonal contraceptive Germ cell

Ring Conformation and Crystallographic Structure

The replacement of the endocyclic oxygen with sulfur in 5-thio-D-glucopyranose introduces fundamental conformational changes compared with D-glucopyranose. The C–S bond length (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å), and the C–S–C bond angle (~99°) is more acute than the C–O–C angle (~114°), leading to increased ring puckering that reduces the severity of 1,3-diaxial interactions [1]. Like D-glucopyranose, 5-thio-D-glucopyranose predominantly adopts a ⁴C₁ chair conformation; however, the sulfur substitution flattens the ring slightly and alters the spatial orientation of hydroxyl substituents [1]. The three-dimensional structure has been experimentally determined by X-ray crystallography and deposited in the Protein Data Bank as ligand GLT (PDB ID: 1XLI), confirming the alpha-anomeric configuration and providing atomic-resolution coordinates for molecular modeling and docking studies [2]. These conformational features are critical for understanding why 5TG retains recognition by some glucose-binding proteins (transporters, hexokinase) while being excluded by others—the sulfur atom maintains the chair geometry required for transport carrier binding but subtly alters the hydrogen-bonding capacity at the ring heteroatom position [3].

Ring conformation
Class-level
C–S ~1.82 Å (vs. C–O ~1.43 Å); C–S–C ~99° (vs. ~114°); ⁴C₁ chair with increased puckering; PDB 1XLI
Validated 3D structure enables docking studies; sulfur alters ring geometry and hydrogen-bonding capacity
X-ray crystallography; computational conformational analysis
Conformational analysis X-ray crystallography Thiosugar Ring puckering Structure-activity relationship

High-Value Research and Industrial Application Scenarios


CHO Cell Bioprocess Engineering: Lactate Reduction and Novel Glycoforms

In recombinant protein manufacturing using CHO cells, 5-thio-D-glucose (5TG) at supplement concentrations reduces peak lactate by 35–45% without impairing cell growth, while simultaneously introducing 5-thio-hexose moieties into 6–23% of N-glycans on the recombinant product [1]. This dual functionality—metabolic engineering plus novel glycoform generation—is unique to 5TG and not achievable with 2-deoxy-D-glucose, which produces different glycoforms (2-deoxy-hexose incorporation) and a lower proportion of high-mannose structures (25% vs. 37% for 5TG) [1]. Bioprocess development groups requiring alternative glycoform profiles for structure-activity relationship studies, biosimilar fingerprinting, or modulation of therapeutic effector functions should select 5TG for its distinctive N-glycan output signature.

Tumor Hypoxia Research: Conditional Radiosensitization

For investigators studying the hypoxic tumor microenvironment or developing hypoxia-directed radiosensitizers, 5TG uniquely depletes ATP in hypoxic V79 cells while sparing aerobic cells, leading to impaired DNA strand break rejoining specifically under hypoxia [1]. This conditional selectivity is mechanistically rooted in 5TG's poor phosphorylation by mammalian hexokinases [2], meaning the compound only compromises energy metabolism when cells are already glycolytically dependent. Standard glycolysis inhibitors like 2-deoxy-D-glucose lack this conditional window of action and deplete ATP under all oxygenation conditions. Researchers designing combination regimens with ionizing radiation or hyperthermia should select 5TG for its hypoxia-restricted metabolic interference profile.

Tissue-Specific Glucose Transporter Studies

5TG's tissue-dependent affinity profile—near-equivalent to D-glucose in intestinal and renal epithelia (intestinal Ki = 3.0 mM; kidney Km = 2.4 mM) but ~5-fold lower in insulin-sensitive adipocytes (Ki = 42.1 mM) [1][2][3]—makes it an ideal probe for dissecting glucose transporter subtypes and their tissue-specific pharmacology. Unlike 3-O-methylglucose (transport-only marker) or 2-DG (universally transported and phosphorylated), 5TG combines competitive transport inhibition, tissue-variable affinity, and conditional phosphorylation, enabling multi-dimensional transporter characterization. Researchers studying SGLT versus GLUT contributions, intestinal glucose absorption, or renal glucose handling should procure 5TG for its graded affinity profile across epithelial and peripheral transporters.

Male Contraceptive Development

For reproductive biology laboratories and contraceptive discovery programs, 5TG is the only validated glucose analog that produces complete, reversible spermatogenesis arrest without hormonal manipulation [1][2]. At oral doses of 40–60 mg/kg/day for 28–49 days in rodent models, 5TG eliminates mature sperm production while preserving Leydig cells, Sertoli cells, spermatogonia, and libido, with full fertility restoration within 5–6 weeks of cessation [1][2]. This unique pharmacological profile—non-mutagenic, non-hormonal, and fully reversible—distinguishes 5TG from all other antimetabolite glucose analogs and positions it as an essential reference compound for target identification studies in spermatogenesis and for validating new chemical entities in male contraceptive screening cascades.

Application
Selection Property
Validation Focus
CHO cell bioprocess engineering
Glycoform engineering capability
5-thio-hexose N-glycan incorporation & lactate reduction profile
Tumor hypoxia research
Conditional metabolic interference
Hypoxia-selective ATP depletion & DNA repair impairment
Tissue-specific glucose transporter studies
Graded transporter affinity profile
Intestinal/renal vs. adipocyte GLUT4 affinity differences
Male reproductive biology research
Non-hormonal, reversible spermatogenesis arrest
Preservation of somatic testicular cells & fertility restoration window
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